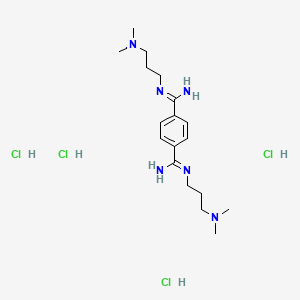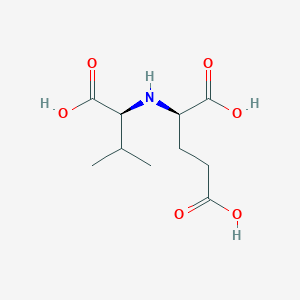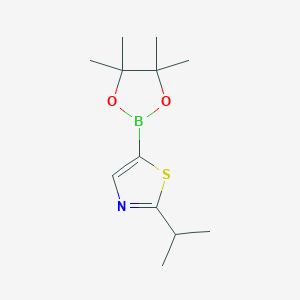
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the acid-mediated cyclization of amine-substituted enones. This method typically employs an acid catalyst to facilitate the cyclization process, resulting in the formation of the desired piperidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those with antibiotic activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxopiperidine-4-carboxylate: This compound has a similar structure but differs in the ester group attached to the piperidine ring.
Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate: This compound contains a Boc-protecting group, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)8-5-7(11)4-6(2)10-8/h6,8,10H,3-5H2,1-2H3 |
InChI Key |
OMAAJKNXDPULPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















